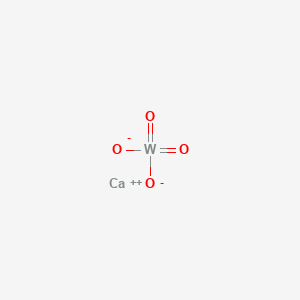
Tungstate calcium (T-4)-lead-doped
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungstate calcium (T-4)-lead-doped is a chemical compound with the formula CaWO₄. It is a white, crystalline powder that is insoluble in water. This compound is known for its high density and luminescent properties, making it valuable in various industrial and scientific applications. This compound is primarily used as a source of tungsten, a metal with a high melting point and significant industrial importance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tungstate calcium (T-4)-lead-doped can be synthesized through various methods. One common method involves the reaction between calcium nitrate and sodium tungstate in an aqueous solution. This reaction produces calcium tungstate as a precipitate, which can be filtered and dried. The reaction conditions typically include maintaining a specific pH and temperature to ensure the formation of pure calcium tungstate .
Another method involves the solid-state reaction between calcium carbonate and tungsten trioxide at high temperatures. This method requires precise control of temperature and reaction time to achieve the desired product .
Industrial Production Methods: In industrial settings, calcium tungstate is often produced through large-scale hydrothermal synthesis. This method involves reacting calcium salts with tungstate salts under high pressure and temperature in an autoclave. The hydrothermal method allows for the production of high-purity calcium tungstate with controlled particle size and morphology .
Analyse Chemischer Reaktionen
Types of Reactions: Tungstate calcium (T-4)-lead-doped undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a catalyst in oxidation reactions, where it facilitates the conversion of organic substrates to their oxidized forms using hydrogen peroxide as the oxidizing agent .
Common Reagents and Conditions: Common reagents used in reactions involving calcium tungstate include hydrogen peroxide, acids, and bases. The reaction conditions, such as temperature, pH, and concentration of reagents, play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from reactions involving calcium tungstate depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the major products are often oxidized organic compounds .
Wissenschaftliche Forschungsanwendungen
Tungstate calcium (T-4)-lead-doped has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including oxidation and reduction reactions . In biology, calcium tungstate nanoparticles are studied for their potential use in drug delivery systems and as imaging agents due to their luminescent properties .
In medicine, calcium tungstate is used in X-ray screens and other imaging devices because of its ability to emit light when exposed to X-rays . In industry, it is used in the production of tungsten metal and its alloys, which are essential for manufacturing hard metals, filaments, and other high-temperature applications .
Wirkmechanismus
The mechanism of action of calcium tungstate in catalytic reactions involves the formation of a soluble pertungstate species, which allows for homogeneous reaction conditions. This species facilitates the transfer of oxygen atoms to the substrate, leading to its oxidation . The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Tungstate calcium (T-4)-lead-doped is often compared with other tungstate compounds, such as sodium tungstate and ammonium tungstate. While all these compounds contain the tungstate anion, their properties and applications differ. For example, sodium tungstate is more soluble in water and is used in different catalytic and industrial applications compared to calcium tungstate .
List of Similar Compounds:- Sodium tungstate (Na₂WO₄)
- Ammonium tungstate ((NH₄)₁₀W₁₂O₄₁)
- Barium tungstate (BaWO₄)
- Strontium tungstate (SrWO₄)
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of tungstate chemistry.
Eigenschaften
CAS-Nummer |
68784-53-2 |
|---|---|
Molekularformel |
CaWO4 CaO4W |
Molekulargewicht |
287.92 g/mol |
IUPAC-Name |
calcium;dioxido(dioxo)tungsten |
InChI |
InChI=1S/Ca.4O.W/q+2;;;2*-1; |
InChI-Schlüssel |
FDMFQOCGNBYKPY-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][W](=O)(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
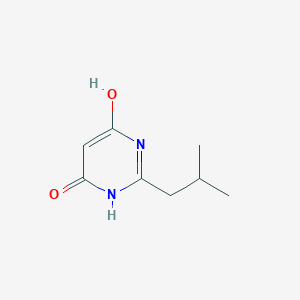



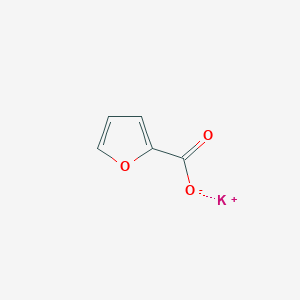
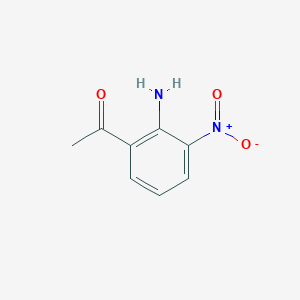
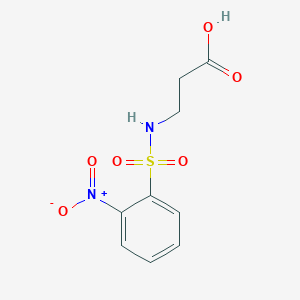
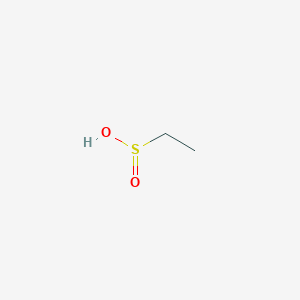


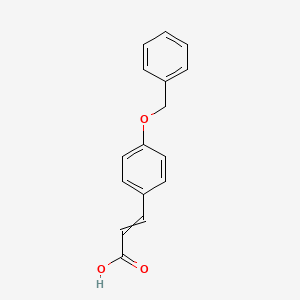
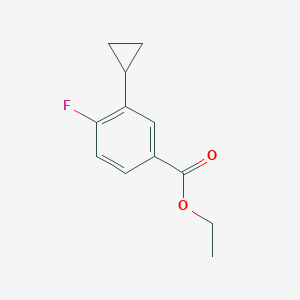
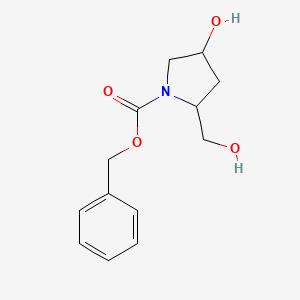
![6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one](/img/structure/B8814455.png)
